4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Overview
Description
4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C14H12Cl2N2O2 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polyamide Synthesis
4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide and its derivatives are used in the synthesis of new polyamides. These compounds participate in polycondensation reactions with aromatic diamines, resulting in polymers with inherent viscosities and notable thermal properties. Such polymers exhibit solubility in polar solvents and potential for various industrial applications (Faghihi & Mozaffari, 2008).
Molecular Structure Studies
The molecular structure of N,N-dimethyl-1H-pyrrole-2-carboxamide derivatives has been analyzed through low-temperature X-ray crystallography. Such studies help in understanding the molecular interactions and the geometry of these compounds, which is crucial for their application in materials science (Linden, Wright, & König, 1995).
Antibacterial Agent Synthesis
Derivatives of pyrrole–2–carboxamide, including those similar to this compound, have been explored as potent antibacterial agents. These compounds show effectiveness against various Gram-positive and Gram-negative bacterial strains, highlighting their potential in developing new antibacterial drugs (Mane et al., 2017).
Anticancer Research
Some pyrrole-3-carboxamide derivatives have been evaluated for their anticancer activity. These compounds, including ones structurally related to this compound, have shown significant antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Rasal, Sonawane, & Jagtap, 2020).
Development of Novel Pharmaceuticals
The synthesis of 1H-1-pyrrolylcarboxamides, which include structures similar to this compound, has been pursued for their pharmacological interest. These compounds offer potential in the development of new pharmaceuticals with diverse therapeutic applications (Bijev, Prodanova, & Nankov, 2003).
Safety and Hazards
The safety data sheet for 2,4-dichlorobenzoyl peroxide, a related compound, indicates that it may cause an allergic skin reaction and may damage fertility or the unborn child . It is also classified as an organic peroxide, type D, and skin sensitizer, category 1 . It is recommended to avoid breathing dust/fume and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds like 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid have been found to interact with peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha .
Biochemical Pathways
Similar compounds have been found to affect pathways related to the targets they interact with
Pharmacokinetics
Similar compounds like 2,4-dichlorobenzoyl chloride have been found to decompose in water and are soluble in alcohol, ether, and acetone . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the targets it interacts with, it can be inferred that the compound may have effects on cellular processes related to these targets . More research is needed to elucidate the exact effects of this compound’s action.
Action Environment
Similar compounds like di-(2,4-dichlorobenzoyl) peroxide have been found to react with air and water, which could potentially influence their action .
Properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANKEUNJOTSOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182088 | |
Record name | 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303995-95-1 | |
Record name | 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303995-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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